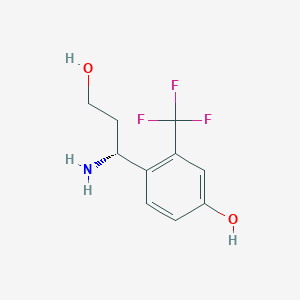

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

Description

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a chiral phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and an (R)-configured 1-amino-3-hydroxypropyl side chain at the 4-position. Its molecular formula is C₁₀H₁₂F₃NO₂, with a molecular weight of 235.21 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targets or enzyme inhibition applications.

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)8-5-6(16)1-2-7(8)9(14)3-4-15/h1-2,5,9,15-16H,3-4,14H2/t9-/m1/s1 |

InChI Key |

MVIFDLKYFGUSNZ-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation and the formation of electron donor-acceptor complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The trifluoromethyl group is a key moiety in pharmaceutical and agrochemical development, and its attachment to heteroatoms such as sulfur, oxygen, and nitrogen poses significant challenges .

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from nucleophilic substitution.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of this compound. It has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism:

- Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 μM, indicating its effectiveness compared to standard drugs like acarbose (IC50 = 1.58 μM) .

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : It demonstrated an IC50 value of 0.91 μM, which is competitive with established treatments .

| Enzyme | IC50 (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|

| Alpha-Amylase | 4.58 | Acarbose | 1.58 |

| Protein Tyrosine Phosphatase | 0.91 | Ursolic Acid | 1.35 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity using the DPPH assay, where it displayed an IC50 value of 2.36 μM, which is lower than that of ascorbic acid (IC50 = 0.85 μM), suggesting strong antioxidant properties .

Cancer Research Applications

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against lung cancer (A549) and other human cancer cell lines.

- Mechanism of Action : The mechanisms include inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways related to cell survival and proliferation.

Synthesis and Characterization

The synthesis of 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol involves several steps that ensure high purity and yield:

Mechanism of Action

The mechanism by which 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The amino and hydroxypropyl groups contribute to the compound’s ability to form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol with structurally related analogs, focusing on molecular features, synthetic complexity, and inferred properties.

Stereoisomeric Analog: 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol

- Structural Relationship: This compound is the (S)-enantiomer of the target molecule, sharing identical molecular formula and weight (C₁₀H₁₂F₃NO₂, 235.21 g/mol) but differing in stereochemistry at the 1-position .

- Key Differences: Biological Activity: Enantiomers often exhibit distinct binding affinities. For example, (R)-configurations in β-amino alcohols are frequently associated with higher receptor selectivity in adrenergic or dopaminergic systems. Synthesis: Asymmetric synthesis or chiral resolution would be required to isolate the (R)- or (S)-forms, increasing production complexity.

- Data Gap: No direct pharmacological data are provided in the evidence, but enantiomeric pairs typically require separate bioactivity validation.

Tertiary Amine Derivatives with Trifluoromethyl Groups

- Example Compound :

- Comparison: Structural Complexity: Incorporates a bicyclic dihydropyridine moiety and isopropyl group, increasing molecular weight (~500–550 g/mol) compared to the simpler phenolic target compound. Synthetic Routes: Both compounds involve reductive amination (e.g., sodium triacetoxyborohydride) and coupling reactions, but the tertiary amine derivative requires multi-step purification (e.g., chromatography) . Lipophilicity: The phenolic compound’s hydroxyl group may enhance solubility in polar solvents compared to the tertiary amine’s pyran ring.

Phenolic and Amino-Alcohol Analogs

- Example Compound: 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol ()

- Comparison: Substituent Effects: The methyl group and butanol chain in the analog reduce hydrogen-bonding capacity compared to the target compound’s primary amino and hydroxyl groups. Molecular Weight: The analog’s larger structure (C₁₅H₁₅NO₄, ~273 g/mol) may impede blood-brain barrier penetration relative to the target compound .

Data Table: Key Comparative Metrics

Research Findings and Implications

Stereochemical Impact : The (R)-configuration in the target compound may optimize interactions with chiral biological targets (e.g., enzymes, GPCRs), though empirical validation is needed .

Trifluoromethyl Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in related compounds () .

Synthetic Accessibility: The phenolic compound’s synthesis is less complex than multi-ring derivatives (), favoring scalable production for preclinical studies.

Solubility Considerations : The hydroxyl group improves aqueous solubility relative to tertiary amine derivatives, which may require salt formation (e.g., succinate salts in ) for formulation .

Biological Activity

4-((1R)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol is a synthetic compound that has garnered attention due to its potential biological activities. The molecule features a trifluoromethyl group, which enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C10H12F3NO2

- Molecular Weight : 235.20 g/mol

- Boiling Point : Approximately 356.8 °C

The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its ability to penetrate cell membranes and interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in various biochemical pathways. For instance, studies have shown its potential to inhibit bacterial topoisomerases, which are critical for DNA replication and repair in bacteria .

- Receptor Binding : The amino and hydroxypropyl groups may facilitate interactions with G-protein-coupled receptors (GPCRs), which are vital drug targets in pharmacotherapy .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Case studies indicate that it can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated:

- Staphylococcus aureus : MIC = 0.125 μg/mL

- Escherichia coli : MIC = 0.5 μg/mL

These findings suggest that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focused on cancer therapy, this compound was tested on human pancreatic cancer cells (Patu8988). The compound reduced cell viability significantly at concentrations as low as 10 μM, indicating its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(1-amino-3-hydroxypropyl)phenol | C9H13NO2 | Lacks trifluoromethyl group; different properties |

| 4-(trifluoromethyl)phenol | C7H4F3O | No amino or hydroxypropyl groups; simpler structure |

The presence of both the amino and hydroxypropyl groups in conjunction with the trifluoromethyl moiety enhances the reactivity and biological activity of this compound compared to others lacking these features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.